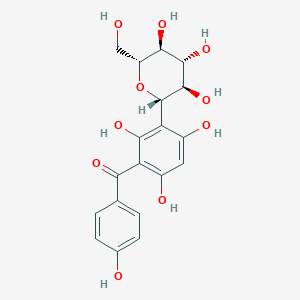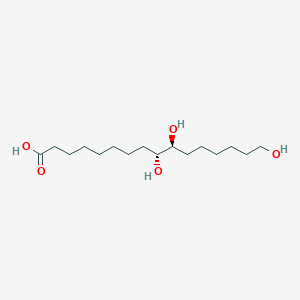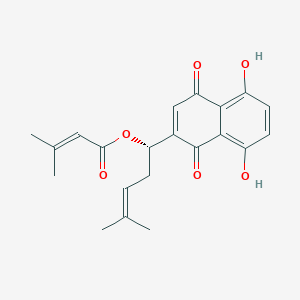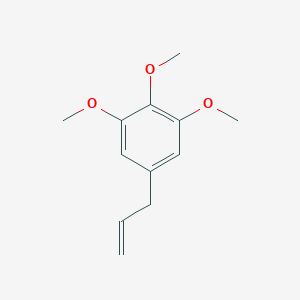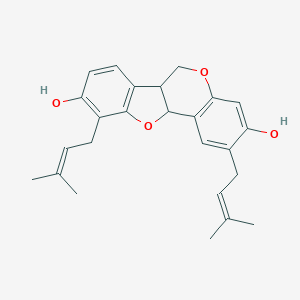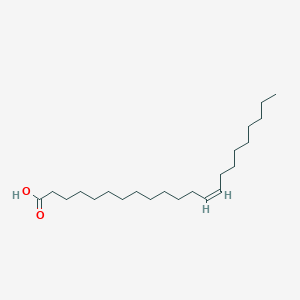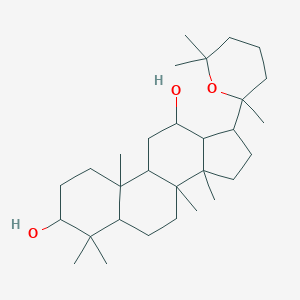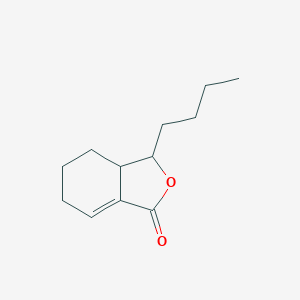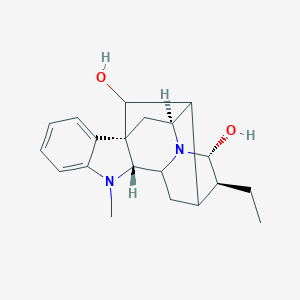
阿吉莫林
科学研究应用
利血平有广泛的科学研究应用:
化学: 它被用作合成其他吲哚生物碱和复杂有机分子的起始材料.
生物学: 利血平用于与神经递质消耗及其对神经系统的影响相关的研究.
医学: 它已被广泛研究用于其降压和抗精神病特性. 它也用于治疗某些精神疾病。
工业: 利血平在制药工业中用于生产降压药.
作用机制
利血平通过不可逆地结合到囊泡单胺转运蛋白 (VMAT) 上发挥作用,VMAT 负责将神经递质摄取到突触囊泡中 . 这种结合导致神经末梢中血清素、去甲肾上腺素和多巴胺等神经递质的消耗,从而导致交感神经系统活性降低和血压下降 . 分子靶标包括 VMAT 和各种神经递质受体 .
类似化合物:
依希宾: 另一种具有类似结构特征但药理作用不同的吲哚生物碱。
阿吉马林: 一种抗心律失常药,具有类似的吲哚结构,但治疗应用不同.
利血平的独特性: 利血平的独特之处在于它具有强大的降压和抗精神病作用,这主要归因于它能够消耗神经末梢中的神经递质 . 与依希宾和阿吉马林不同,利血平具有更广泛的治疗应用,包括治疗高血压和某些精神疾病 .
安全和危害
生化分析
Biochemical Properties
(+)-Ajmaline interacts with various enzymes and proteins, primarily through its potent sodium channel blocking effects . This interaction alters the shape and threshold of cardiac action potentials, which is crucial in its role as an antiarrhythmic agent .
Cellular Effects
(+)-Ajmaline has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways and gene expression . Its impact on cellular metabolism is primarily through its interaction with sodium channels, which can affect the electrical activity of the cell .
Molecular Mechanism
The molecular mechanism of (+)-Ajmaline involves its binding interactions with biomolecules, particularly sodium channels . It acts as a sodium channel blocker, changing the shape and threshold of cardiac action potentials . This can result in changes in gene expression and enzyme activation or inhibition .
准备方法
合成路线和反应条件: 利血平的合成涉及多个步骤,从前体色氨酸开始。 关键步骤包括吲哚环的形成,然后是依希宾骨架的构建 . 合成路线通常包括:
吲哚环的形成: 这是通过费歇尔吲哚合成实现的,其中苯肼在酸性条件下与醛或酮反应。
依希宾骨架的构建: 这涉及多个步骤,包括环化和官能团转化,以形成复杂的依希宾结构。
工业生产方法: 利血平的工业生产主要依靠从蛇根木根中提取。 根部被收获、干燥,然后进行溶剂提取以分离生物碱 . 粗提取物通过色谱技术进一步纯化,以获得纯利血平。
化学反应分析
反应类型: 利血平会发生各种化学反应,包括:
氧化: 利血平可以被氧化形成利血酸。
还原: 利血平的还原可以导致二氢利血平的形成。
取代: 取代反应可以在吲哚氮或芳香环上的甲氧基上发生。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。
取代: 取代反应通常需要酸性或碱性条件,具体取决于取代基的性质。
主要生成产物:
氧化: 利血酸。
还原: 二氢利血平。
取代: 利血平的各种取代衍生物,具体取决于所使用的试剂。
属性
| { "Design of the Synthesis Pathway": "Ajmaline can be synthesized by the condensation of yohimbine with 2,3-dimethoxybenzaldehyde followed by reduction and methylation.", "Starting Materials": ["Yohimbine", "2,3-dimethoxybenzaldehyde", "Sodium borohydride", "Methyl iodide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol"], "Reaction": [ "Condensation of yohimbine with 2,3-dimethoxybenzaldehyde in the presence of hydrochloric acid", "Reduction of the resulting intermediate with sodium borohydride", "Methylation of the resulting intermediate with methyl iodide", "Acidification of the product with hydrochloric acid", "Extraction of the product with ethyl acetate", "Washing of the organic layer with sodium bicarbonate solution and water", "Drying of the organic layer with anhydrous sodium sulfate", "Evaporation of the solvent to obtain ajmaline as a solid", "Recrystallization of the solid from methanol to obtain pure ajmaline" ] } | |
| 4360-12-7 | |
分子式 |
C20H26N2O2 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
(9R,10S,13S,14R,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |
InChI |
InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11?,14-,15-,16?,17-,18+,19+,20?/m0/s1 |
InChI 键 |
CJDRUOGAGYHKKD-IWMNNKGHSA-N |
手性 SMILES |
CC[C@@H]1[C@H](N2[C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O)O |
SMILES |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |
规范 SMILES |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |
熔点 |
206 °C |
| 4360-12-7 | |
物理描述 |
Solid |
Pictograms |
Irritant |
溶解度 |
490 mg/L (at 30 °C) 4.09e+00 g/L |
同义词 |
Ajmaline Ajmaline Hydrochloride Aritmina Cardiorythmine Gilurtymal Rauverid Serenol Tachmalin Wolfina |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Ajmaline exerts its antiarrhythmic effects primarily by blocking voltage-gated sodium channels in the heart. [, , ] This blockade predominantly affects phase 0 of the cardiac action potential, slowing down the rapid depolarization phase. []
ANone: Yes, research suggests that ajmaline also inhibits potassium and calcium currents. Studies have shown inhibitory effects on the inward rectifying potassium current (IK1), delayed rectifier potassium current (IKr), and the L-type calcium current (ICa-L). [, ]
ANone: By blocking sodium channels, ajmaline prolongs the effective refractory period of the heart, making it less susceptible to reentrant arrhythmias. [] This effect is particularly pronounced in the right ventricular outflow tract (RVOT), explaining its use in diagnosing Brugada syndrome (BrS). [, ]
ANone: While sodium channel blockade is considered the primary mechanism, ajmaline's inhibitory effects on potassium and calcium currents may contribute to its overall antiarrhythmic profile by prolonging action potential duration and influencing repolarization. [, ]
ANone: The molecular formula of ajmaline is C20H26N2O2, and its molecular weight is 326.43 g/mol. [, ]
ANone: Ajmaline is known to be unstable in plasma, especially during extraction procedures, requiring specific handling and analytical methods. [] One study used neostigmine to block plasma esterases and improve stability during analysis. []
ANone: Ajmaline is not typically used for its catalytic properties, as it is primarily known for its pharmacological activity as an antiarrhythmic agent.
ANone: While computational studies on ajmaline are limited in the provided research, these methods could be valuable for exploring its interactions with ion channels and predicting the effects of structural modifications on its activity.
ANone: Specific structural features of ajmaline contribute to its binding affinity for sodium channels. Modifications to its structure, such as the addition of a chloroacetyl group, can alter its pharmacokinetic properties and potentially influence its activity. [, ]
ANone: Yes, several derivatives, including N-propylajmaline (NPA) and di-monochloracetylajmaline (DCAA), have been studied. NPA was found to be more potent than ajmaline in prolonging the refractory period in guinea pig atria and inhibiting aconitine-induced arrhythmias in rats. []
ANone: Ajmaline's instability in plasma presents a challenge for its formulation. Strategies to improve its stability and bioavailability could involve chemical modifications, development of prodrugs, or exploration of different drug delivery systems.
ANone: Ajmaline exhibits a multi-compartment pharmacokinetic profile. Following oral administration, its peak blood level is achieved rapidly, and it is then distributed to various tissues, including the heart. [, ]
ANone: Ajmaline is metabolized primarily by hydrolysis, and its major metabolite is ajmaline N-oxide. It is mainly eliminated via the kidneys, with a half-life of approximately 100 minutes after intravenous administration in cats. []
ANone: Yes, renal dysfunction has been shown to significantly increase the bioavailability of ajmaline in rats. This effect is attributed to a combination of reduced hepatic extraction and increased absorption from the intestine. []
ANone: Yes, quinidine has been shown to significantly increase the plasma concentration of ajmaline by inhibiting its presystemic elimination in the intestine and liver. [, ] This interaction highlights the importance of considering potential drug-drug interactions in clinical settings.
ANone: Studies have utilized isolated animal hearts, cell cultures, and animal models of arrhythmias to investigate ajmaline's effects. [, , , ] For instance, it has demonstrated efficacy in suppressing aconitine-induced arrhythmias in rats and reducing the frequency of ventricular premature beats in cats.
ANone: Yes, while not as widely used as other antiarrhythmic agents, ajmaline has been investigated in clinical trials for treating various arrhythmias, including supraventricular tachycardia and ventricular tachycardia. [, , ]
ANone: Information on specific resistance mechanisms to ajmaline and its potential cross-resistance with other antiarrhythmic drugs is limited in the provided research.
ANone: Ajmaline, particularly at high doses, can cause adverse effects, including hypotension, bradycardia, and prolongation of the PR, QRS, and QT intervals on the electrocardiogram (ECG). [, ]
ANone: High-performance liquid chromatography (HPLC) is frequently employed to determine ajmaline concentrations in plasma and urine. [] Due to ajmaline's instability, specific precautions, such as pharmacological inhibition of esterases, may be necessary during sample preparation and analysis.
ANone: Information on the environmental impact and degradation of ajmaline is not available in the provided research.
ANone: The dissolution rate of ajmaline can influence its absorption and overall bioavailability. Coprecipitates of ajmaline with polyvinylpyrrolidone (PVP) have demonstrated significantly enhanced dissolution rates compared to ajmaline alone, suggesting a potential strategy for improving its bioavailability. []
ANone: While most research focuses on ajmaline's pharmacological properties, one study demonstrated that rabbits immunized with an ajmaline derivative coupled to bovine serum albumin showed delayed toxicity and increased survival time compared to controls when challenged with ajmaline. [] This suggests a potential for inducing immunological protection against ajmaline toxicity.
ANone: Specific details on ajmaline's interactions with drug transporters are not discussed in the provided research.
ANone: The provided research does not include information on ajmaline's potential to induce or inhibit drug-metabolizing enzymes.
ANone: Yes, other Class I antiarrhythmic drugs like propafenone and flecainide can also be used to unmask BrS, although ajmaline is considered more effective. [, , ] The choice of treatment depends on various factors, including the specific type of arrhythmia, patient characteristics, and potential drug interactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



